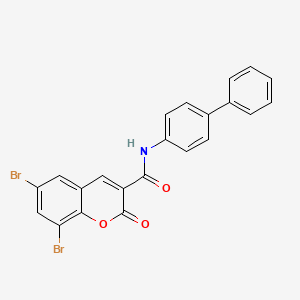![molecular formula C21H17Cl2N3O3S2 B12130936 4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide](/img/structure/B12130936.png)
4-Chloro-benzoic acid N'-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a hydrazide group, and multiple chloro substituents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide typically involves multiple steps, starting with the preparation of 4-chloro-benzoic acid. This can be achieved through the chlorination of benzoic acid using reagents such as thionyl chloride or phosphorus pentachloride .
The next step involves the formation of the thiazolidinone ring, which can be synthesized by reacting 2-chloro-phenyl isothiocyanate with a suitable aldehyde under basic conditions . The resulting intermediate is then reacted with 4-chloro-benzoic acid hydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted derivatives with various functional groups.
科学的研究の応用
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide has several scientific research applications, including:
作用機序
The mechanism of action of 4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or proteins involved in critical biological processes, leading to its observed biological activities . The thiazolidinone ring and hydrazide group are key structural features that contribute to its mechanism of action .
類似化合物との比較
Similar Compounds
4-Chloro-benzoic acid: A simpler analog with similar chloro substituents but lacking the thiazolidinone and hydrazide groups.
2-Chloro-phenyl isothiocyanate: A precursor used in the synthesis of the target compound, with similar structural features.
Thiazolidinone derivatives: Compounds with the thiazolidinone ring structure, exhibiting similar biological activities.
Uniqueness
4-Chloro-benzoic acid N’-(4-{5-[1-(2-chloro-phenyl)-meth-(Z)-ylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-butyryl)-hydrazide is unique due to its combination of structural features, including the thiazolidinone ring, hydrazide group, and multiple chloro substituents
特性
分子式 |
C21H17Cl2N3O3S2 |
|---|---|
分子量 |
494.4 g/mol |
IUPAC名 |
4-chloro-N'-[4-[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]benzohydrazide |
InChI |
InChI=1S/C21H17Cl2N3O3S2/c22-15-9-7-13(8-10-15)19(28)25-24-18(27)6-3-11-26-20(29)17(31-21(26)30)12-14-4-1-2-5-16(14)23/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,27)(H,25,28)/b17-12- |
InChIキー |
ZTQHKDVUIRTPGA-ATVHPVEESA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl |
正規SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12130853.png)
![(5Z)-3-(3-methoxypropyl)-5-({3-[2-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12130854.png)

![4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B12130859.png)

![2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimid in-2-ylthio)]-N-[2-(methylethyl)phenyl]acetamide](/img/structure/B12130865.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130874.png)
![2-((1H-benzo[d]imidazol-1-yl)methyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12130881.png)

![4-(2-Methoxyphenoxy)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B12130888.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12130892.png)
![N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12130894.png)
![3-(1H-benzimidazol-2-yl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12130929.png)
![(2E,5Z)-2-[(2-chlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12130934.png)
